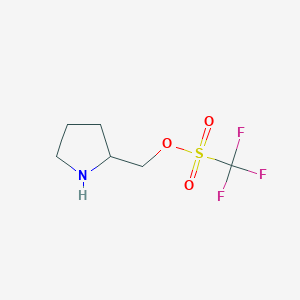

Pyrrolidin-2-ylmethyl trifluoromethanesulfonate

Description

Pyrrolidin-2-ylmethyl trifluoromethanesulfonate is an alkyl trifluoromethanesulfonate (triflate) ester characterized by a pyrrolidin-2-ylmethyl group attached to the triflyloxy moiety. Triflates are widely recognized for their exceptional leaving-group ability in organic synthesis, enabling nucleophilic substitution, alkylation, and catalysis. The pyrrolidine ring introduces steric and electronic effects that modulate reactivity and selectivity compared to simpler alkyl triflates.

Structure

3D Structure

Properties

Molecular Formula |

C6H10F3NO3S |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

pyrrolidin-2-ylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-4-5-2-1-3-10-5/h5,10H,1-4H2 |

InChI Key |

RJFYMHHJFPACNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of pyrrolidin-2-ylmethyl trifluoromethanesulfonate typically involves the reaction of pyrrolidine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Pyrrolidin-2-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield pyrrolidine and trifluoromethanesulfonic acid.

Scientific Research Applications

Pyrrolidin-2-ylmethyl trifluoromethanesulfonate is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of pyrrolidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Triflates : The pyridine-based triflate () exhibits enhanced electron-withdrawing effects due to its aromatic ring and halogen substituents, favoring electrophilic reactivity in cross-coupling reactions. In contrast, the aliphatic pyrrolidine group in the target compound may stabilize intermediates via nitrogen lone-pair interactions .

- Silyl vs. Alkyl Triflates : Trimethylsilyl triflate () acts as a silylating agent or Lewis acid, whereas alkyl triflates like the target compound primarily serve as alkylating agents. The Si–O bond in silyl triflates is more labile toward nucleophilic attack compared to C–O bonds .

Reactivity and Stability

Reactivity Trends

- Nucleophilic Substitution : this compound’s reactivity is influenced by steric hindrance from the pyrrolidine ring, which may slow substitution compared to methyl triflate but enhance regioselectivity in complex syntheses.

- Metal Triflates: Scandium triflate () functions as a water-tolerant Lewis acid catalyst, contrasting with the target compound’s role as an electrophilic reagent.

Biological Activity

Pyrrolidin-2-ylmethyl trifluoromethanesulfonate, a compound featuring a pyrrolidine structure linked to a trifluoromethanesulfonate group, has garnered attention in recent research for its potential biological activities. This article explores its biological activity, including antibacterial properties, anticancer effects, and its role in protein interactions.

This compound is synthesized through various methods, often involving triflation reactions. The triflate group enhances the electrophilicity of the pyrrolidine moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. The synthesis typically employs reagents such as trifluoromethanesulfonic acid (triflic acid) and various coupling agents to form stable triflates suitable for further functionalization .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives against multidrug-resistant strains, particularly Pseudomonas aeruginosa. For instance, pyrrolidine-2,3-dione derivatives have been identified as potent inhibitors of penicillin-binding protein 3 (PBP3), a crucial target for antibiotic development. These compounds exhibited significant inhibition rates ranging from 60% to 100% at concentrations of 100 µM, showcasing their potential as new antibacterial agents .

Table 1: Inhibition Rates of Pyrrolidine Derivatives Against PBP3

| Compound ID | Inhibition Rate (%) at 100 µM |

|---|---|

| Compound 1 | 60 |

| Compound 2 | 75 |

| Compound 3 | 85 |

| Compound 4 | 90 |

| Compound 5 | 100 |

Anticancer Activity

The anticancer properties of pyrrolidine-based compounds have also been investigated. A study focusing on pyrrolo[3,4-b]pyridin-5-one derivatives revealed their cytotoxic effects on breast cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. Compounds exhibited varying degrees of activity; for example, one compound demonstrated a significant reduction in cell viability at concentrations as low as 6.25 µM .

Table 2: Cytotoxic Effects on Breast Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (TNBC) | 6.25 |

| Compound B | MCF-7 (HER2-positive) | >100 |

| Compound C | MDA-MB-231 (TNBC) | 25 |

Mechanistic Insights

Molecular docking studies indicate that these compounds interact with key proteins involved in cancer cell proliferation, such as AKT1 and Orexin type 2 receptor. The binding affinities suggest that these interactions may inhibit critical signaling pathways in cancer cells, leading to reduced viability .

Protein Interaction Studies

In addition to antibacterial and anticancer activities, pyrrolidine derivatives have been reported to stabilize protein-protein interactions. For example, certain pyrrolidine-based compounds have shown the ability to stabilize the interaction between the 14-3-3 protein and its targets in plant systems, indicating a broader biological relevance beyond human health applications .

Q & A

Q. What are the critical physicochemical properties to verify when synthesizing Pyrrolidin-2-ylmethyl trifluoromethanesulfonate?

Answer: Key properties include molecular weight, solubility, LogP (partition coefficient), and structural descriptors (e.g., SMILES, InChI). For example, analogous trifluoromethanesulfonate esters exhibit LogP values around 3.15, indicating moderate hydrophobicity, which influences solvent selection and purification . Structural validation via NMR or IR spectroscopy is essential to confirm regiochemical integrity, as seen in ionic liquid characterization studies .

| Property | Example Value (Related Compounds) | Method | Reference |

|---|---|---|---|

| LogP | 3.15 | Chromatographic analysis | |

| Molecular Weight | 284.25 g/mol | Mass spectrometry | |

| SMILES | C10H11F3O4S | Computational modeling |

Q. How can researchers ensure high purity of this compound during synthesis?

Answer: Purity assessment combines chelometric titration (for metal content) and gravimetric analysis (for residual solvents/ignition residues). For example, Hafnium trifluoromethanesulfonate purity was confirmed via chelometric titration (99% purity) and gravimetric Hf content analysis (23.3%) . Column chromatography (e.g., silica gel) is recommended for isolating intermediates, as demonstrated in dispirophosphazene synthesis .

| Method | Application Example | Outcome | Reference |

|---|---|---|---|

| Chelometric Titration | Metal triflate purity assessment | 90–100% purity range | |

| Gravimetric Analysis | Post-ignition residue measurement | 23.3% Hf content |

Q. What safety protocols are critical when handling this compound?

Answer: Use argon-charged, light-protected storage to prevent decomposition . Immediate measures for exposure include:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Dermal contact: Rinse with water and consult a physician .

- Synthesis: Conduct reactions in fume hoods with PPE (gloves, goggles) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

Answer: Trifluoromethanesulfonate salts act as Lewis acid catalysts by coordinating to electron-rich substrates. For example, sodium triflate facilitates Diels-Alder reactions via transition-state stabilization . Pyrrolidinium-based triflates (e.g., [Bmpyr][OTf]) enhance reaction rates in ionic liquids by stabilizing charged intermediates, as shown in asymmetric Mannich reactions .

| Reaction Type | Catalytic Mechanism | Key Reference |

|---|---|---|

| Diels-Alder | Lewis acid-mediated stabilization | |

| Asymmetric Organocatalysis | Ionic liquid-mediated charge effects |

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Answer: Optimize ¹H/¹³C-NMR parameters (e.g., solvent choice, decoupling) to distinguish stereoisomers. For ionic liquids, ¹H-NMR chemical shifts between δ 1.5–3.5 ppm confirm pyrrolidinium ring protons, while ¹³C-NMR peaks at δ 120–125 ppm indicate triflate counterion coordination . COSY and NOESY experiments clarify spatial proximity in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.